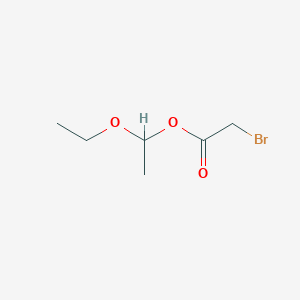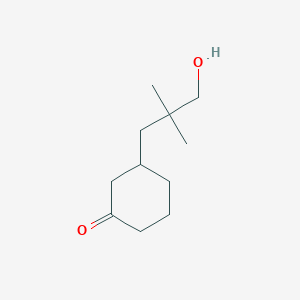
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with a 3-hydroxy-2,2-dimethylpropyl group at the third position and a ketone group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: Cyclohexanone and 3-hydroxy-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Cyclohexanone is reacted with 3-hydroxy-2,2-dimethylpropyl bromide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(3-oxo-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-carboxy-2,2-dimethylpropyl)cyclohexan-1-one.
Reduction: Formation of 3-(3-hydroxy-2,2-dimethylpropyl)cyclohexanol.
Substitution: Formation of 3-(3-chloro-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-bromo-2,2-dimethylpropyl)cyclohexan-1-one.
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
3-Hydroxycyclohexanone: A cyclohexanone derivative with a hydroxyl group.
2,2-Dimethyl-1,3-propanediol: A diol with a similar 2,2-dimethylpropyl group.
Uniqueness
3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is unique due to the presence of both a hydroxyl and a ketone group on a cyclohexane ring, along with a 2,2-dimethylpropyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
123776-29-4 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3-(3-hydroxy-2,2-dimethylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h9,12H,3-8H2,1-2H3 |
Clave InChI |
LVDVWNVBXPNOBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCCC(=O)C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


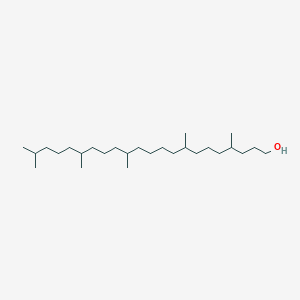
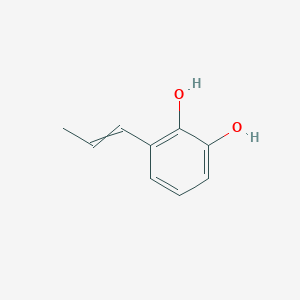
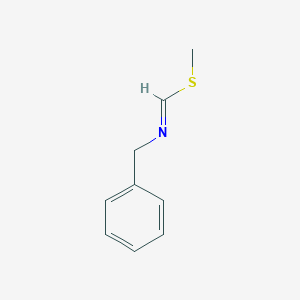
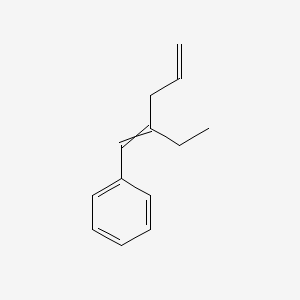
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
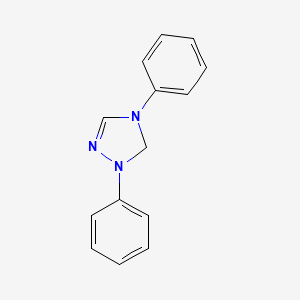
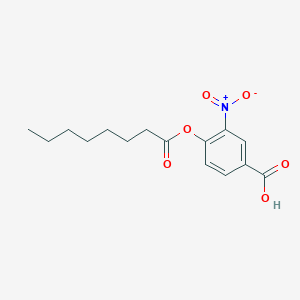
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
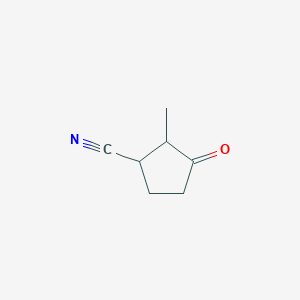
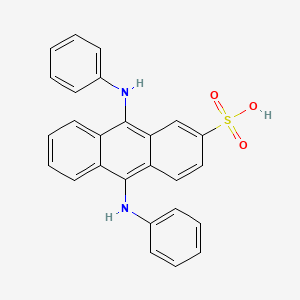
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
